molecular formula C18H11ClFN3O2 B2773216 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1081116-22-4

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No. B2773216
CAS RN: 1081116-22-4
M. Wt: 355.75
InChI Key: CHVTUJCOZHFSSS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several common functional groups: a chlorophenyl group, an oxadiazole ring, and a quinolinone structure. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the phenyl and quinolinone groups) could lead to interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazole ring is often involved in hydrogen bonding and other non-covalent interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like its size, shape, and the specific functional groups present would determine properties like its solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Activity

The compound has shown potential as an anticancer agent . It has been designed to include pharmacophores such as alkyl or aralkyl and a sulfonyl group, which are known to contribute to antitumor properties . The introduction of these groups into the compound’s structure could enhance its antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, as indicated by IC50 values . This suggests its potential use in the development of new cancer therapies.

Neuroprotective Properties

Another significant application is in the field of neuroprotection . Derivatives of this compound have been evaluated for their neuroprotective and anti-neuroinflammatory properties . These properties are crucial for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s ability to inhibit nitric oxide and tumor necrosis factor-alpha production in microglia cells indicates its potential as a therapeutic agent in neuroinflammation and neuronal cell protection .

Nonlinear Optical Properties

The compound has also been studied for its nonlinear optical properties . It has been found to possess significant second and third-order nonlinear optical properties, which are essential for applications in optoelectronics . The high static and dynamic polarizability and harmonic generation values suggest that this compound could be used in the fabrication of optoelectronic devices like optical switches, memory devices, and signal processing units .

Antimicrobial Activity

Although not directly related to the exact compound , derivatives with similar structures have been explored for their antimicrobial activity . These compounds could potentially be developed into agents that act against various bacterial and fungal pathogens, contributing to the field of infectious diseases .

Insecticidal Properties

Compounds with a similar structural framework have demonstrated insecticidal properties . For instance, chlorfenapyr, which shares a similar moiety, is known for its effectiveness against a range of pests . This suggests that the compound could be modified to enhance its insecticidal activity, providing a basis for new pest control agents.

Enzyme Inhibition

The compound’s framework has been utilized in the synthesis of inhibitors for specific enzymes. For example, related compounds have been used as potent inhibitors for protein-tyrosine phosphatase, which is involved in various signaling pathways within cells . This indicates the potential of the compound to be used in the development of enzyme inhibitors for therapeutic or research purposes.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with oxidative and inflammatory pathways . More research is needed to identify the specific targets of this compound.

Mode of Action

Compounds with similar structures have been shown to modulate oxidative and inflammatory responses

Biochemical Pathways

The compound is likely to affect oxidative and inflammatory pathways based on the properties of similar compounds . These pathways play crucial roles in various physiological processes, including immune response and cellular stress response. Alterations in these pathways can have significant downstream effects, potentially influencing a wide range of biological functions.

Result of Action

Based on the properties of similar compounds, it may have potential antioxidant and anti-inflammatory effects

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make definitive statements .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses as a pharmaceutical, and methods for its efficient synthesis .

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3O2/c1-23-9-14(16(24)13-8-12(20)6-7-15(13)23)18-21-17(22-25-18)10-2-4-11(19)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVTUJCOZHFSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

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